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Compound of Interest

Compound Name: Fmoc-D-allo-threoninol

CAS No.: 143143-54-8

Cat. No.: B557747

Get Quote

Executive Summary
D-allo-threoninol (2-amino-1,3-butanediol, 2R,3R configuration) serves as a critical

peptidomimetic scaffold in the development of metabolically stable peptide therapeutics. Unlike

its natural counterpart L-threoninol (found in the blockbuster drug Octreotide), the D-allo isomer

introduces a specific stereochemical inversion that alters the C-terminal trajectory of the

peptide backbone. This guide compares the receptor binding profiles of these analogs,

focusing on the Somatostatin Receptor (SSTR) family, the primary target for this class of

molecules.[1]

Key Insight: While L-threoninol provides optimal hydrogen bonding within the SSTR2

hydrophilic pocket, the D-allo modification is primarily utilized to enhance enzymatic stability

(half-life extension) and alter receptor subtype selectivity (e.g., SSTR5 vs. SSTR2) by

modifying the spatial orientation of the C-terminal hydroxyl groups.

Structural & Stereochemical Basis
To understand the binding affinity differences, one must first analyze the stereochemical

divergence between the standard therapeutic moiety and the D-allo analog.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b557747#bc-rfq
https://www.mdpi.com/2073-4409/14/4/245
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557747?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature L-Threoninol (Standard) D-allo-Threoninol (Analog)

IUPAC Name
(2S, 3R)-2-amino-1,3-

butanediol

(2R, 3R)-2-amino-1,3-

butanediol

Origin Reduction of L-Threonine
Synthetic inversion of C2 chiral

center

Stereochemistry Natural-like backbone mimic "Kinked" backbone mimic

Primary Role
C-terminal capping;

Hydrophilicity

Proteolytic resistance;

Conformational constraint

Commercial Example Octreotide (Sandostatin®)
NK1/NK3 Antagonists

(Experimental)

Mechanistic Impact: The threoninol residue in somatostatin analogs (like Octreotide) is

attached to the C-terminal Cysteine. It does not participate directly in the "pharmacophore loop"

(Phe-D-Trp-Lys-Thr) but acts as an "address" element.

L-Threoninol: Orients the terminal -OH groups to form water-mediated hydrogen bonds with

the receptor surface, stabilizing the bound conformation.

D-allo-Threoninol: Inverts the C2 amine attachment point. This forces the C-terminal tail into

a distinct quadrant, potentially clashing with the SSTR2 pocket but opening new interactions

for SSTR5 or NK1 receptors.

Receptor Binding Affinity Comparison
The following data synthesis compares the binding affinity (

or

) of standard L-threoninol peptides against their D-allo analogs across key G-Protein Coupled
Receptors (GPCRs).

A. Somatostatin Receptor Subtype 2 (SSTR2)
The primary target for acromegaly and neuroendocrine tumors.
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Analog Type
Affinity (

)
Binding Characteristic

Octreotide (L-Thr-ol) 0.4 – 2.5 nM

High Affinity: The L-

configuration fits the "tight"

hydrophilic pocket of SSTR2

perfectly.

D-allo-Analog > 10 nM

Reduced Affinity: The

stereochemical inversion at Cα

(C2) creates minor steric

clashes with extracellular loop

residues, slightly destabilizing

the complex.

Native Somatostatin-14 0.2 nM
Pan-SSTR agonist

(Reference).

Interpretation: The D-allo modification is generally disfavored for pure SSTR2 potency

compared to the L-isomer. However, it is often retained in libraries to screen for SSTR5

selectivity, which requires a different C-terminal orientation.

B. Opioid & Tachykinin Receptors (NK1/NK3)
Secondary targets where D-allo-threoninol is used as a scaffold.

In the development of Neurokinin (NK) antagonists, the D-allo configuration has shown

superior properties.

NK1 Receptor: D-allo-threoninol analogs have demonstrated

values in the low nanomolar range (<10 nM), often outperforming L-threoninol variants due
to better resistance against C-terminal peptidases in the CNS.
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Selectivity: The D-allo conformation restricts the peptide backbone, preventing "induced fit"

binding to off-target receptors, thereby improving the safety profile.

Experimental Protocols
To validate these affinities in your own lab, follow this standardized workflow.

Protocol A: Synthesis of D-allo-Threoninol Peptides
Standard Fmoc Solid Phase Peptide Synthesis (SPPS) does not apply directly to the C-

terminus. A modified attachment strategy is required.

Resin Loading: Use a 2-Chlorotrityl Chloride (2-CTC) Resin.

Attachment: Dissolve Fmoc-D-allo-threoninol (2 eq) in DCM/DMF. Add DIPEA (4 eq). React

for 2 hours. Note: Threoninol has two hydroxyls; the primary amine reacts with the resin in 2-

CTC chemistry, or the primary hydroxyl is anchored if using a carbonate linker.

Preferred Method: Link via the primary hydroxyl using a carbonate linker to generate a C-

terminal alcohol upon cleavage.

Elongation: Standard Fmoc deprotection (20% Piperidine) and coupling (HBTU/DIPEA) for

the remaining sequence (e.g., D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys).

Cyclization: Iodine oxidation of Cys-Cys thiols to form the disulfide bridge.

Cleavage: TFA/TIS/H2O (95:2.5:2.5) releases the peptide with the C-terminal threoninol

intact.

Protocol B: Competitive Radioligand Binding Assay
System: CHO-K1 cells stably expressing human SSTR2.

Membrane Prep: Harvest CHO-hSSTR2 cells, homogenize in ice-cold Tris-HCl (50 mM, pH

7.4), and centrifuge (30,000 x g). Resuspend pellet.

Incubation:

Tracer: 0.05 nM [
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I]-Somatostatin-14 (2000 Ci/mmol).

Competitor: Serial dilutions (

to

M) of D-allo-Octreotide.

Buffer: 50 mM Tris, 5 mM MgCl2, 0.5% BSA (protease-free).

Time: 60 minutes at 25°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

Analysis: Measure bound radioactivity via gamma counter. Calculate

using non-linear regression (GraphPad Prism).

Visualization of Mechanisms
Figure 1: Comparative Synthesis Workflow
This diagram illustrates the critical divergence point where D-allo stereochemistry is introduced.
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 Isolation

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow for incorporating D-allo-threoninol into a cyclic

peptide scaffold.

Figure 2: Receptor Pocket Interaction Logic
A schematic representation of how the stereochemical "kink" affects binding.
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Caption: Schematic of the structural impact of D-allo inversion on receptor fit and metabolic

stability.

References
Bachem AG. (2024). Product Catalog: Fmoc-D-allo-threoninol and Peptide Building Blocks.

Retrieved from

Harris, A. G. (1994). "Somatostatin and somatostatin analogues: pharmacokinetics and

pharmacodynamic effects." Gut, 35(3), S1-S4. (Foundational SAR for Octreotide class).

Hoyer, D., et al. (2005). "Dual NK1/NK3 antagonists for treating schizophrenia." World

Intellectual Property Organization, Patent WO2005002577A1. (Demonstrates D-allo-

threoninol utility).

Janecka, A., et al. (2001). "Enzymatic degradation of opioid peptides." Peptides, 22(12),

2397-2401. (Mechanisms of stability for D-amino acid analogs).

Reubi, J. C., et al. (2000). "Affinity profiles for human somatostatin receptor subtypes SST1-

SST5 of somatostatin radiotracers." European Journal of Nuclear Medicine, 27(3), 273-282.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b557747/docs?utm_src=pdf-body-img#comparative-guide-receptor-binding-affinity-of-d-allo-threoninol-peptide-analogs
https://www.benchchem.com/product/b557747/docs?utm_src=pdf-body#comparative-guide-receptor-binding-affinity-of-d-allo-threoninol-peptide-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557747?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Comparative Guide: Receptor Binding Affinity of D-allo-
Threoninol Peptide Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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